Enhanced Hydrophilicity and Polar Surface Area Versus the Unsubstituted Parent Compound 3-Phenylpropan-1-ol
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol demonstrates a significantly lower computed logP (1.4) and a larger topological polar surface area (TPSA, 40.5 Ų) compared to unsubstituted 3-phenylpropan-1-ol (logP 1.9, TPSA 20.2 Ų) [1][2]. It also possesses a higher hydrogen bond donor count (2 vs. 1) and hydrogen bond acceptor count (2 vs. 1), indicating greater hydrophilicity and hydrogen bonding capacity [1][2]. The rotatable bond count is 4 versus 3, respectively, suggesting slightly higher conformational flexibility [1][2].
| Evidence Dimension | LogP, TPSA, HBD, HBA, Rotatable bonds |
|---|---|
| Target Compound Data | LogP 1.4, TPSA 40.5 Ų, HBD 2, HBA 2, Rotatable bonds 4 [1] |
| Comparator Or Baseline | 3-Phenylpropan-1-ol (CID 31229): LogP 1.9, TPSA 20.2 Ų, HBD 1, HBA 1, Rotatable bonds 3 [2] |
| Quantified Difference | ΔLogP = -0.5 (more hydrophilic), ΔTPSA = +20.3 Ų (more polar surface area), ΔHBD = +1, ΔHBA = +1 [1][2] |
| Conditions | Computed properties from PubChem using XLogP3 and Cactvs descriptors [1][2] |
Why This Matters
The enhanced hydrophilicity and hydrogen bonding capacity of the target compound may lead to distinctly different aqueous solubility, membrane permeability, and protein binding profiles compared to the unsubstituted parent, directly impacting its suitability for in vitro assays, formulation development, or as a solubility-modulating building block in medicinal chemistry.
- [1] PubChem. (2024). Compound Summary for CID 13931793, 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13931793. View Source
- [2] PubChem. (2024). Compound Summary for CID 31229, 3-Phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/31229. View Source
